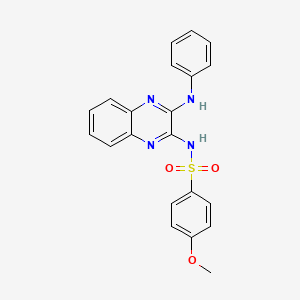

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline sulfonamides, such as 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, can be achieved through a two-step process. The first step involves the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, which leads to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . The second step involves the reaction of quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR spectroscopy . For instance, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, can undergo various chemical reactions. These include condensation of an aryl 1,2-diamine with α-diketones, Suzuki–Miyaura coupling reaction, 1,4-addition of 1,2-diamines to diazenyl butenes, oxidative coupling of epoxides with ene-1,2-diamines, and Ugi-based reactions .Aplicaciones Científicas De Investigación

Therapeutic Potential

Anticancer and Radioprotective Agents Novel quinolines and quinoxalines, related to 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity. Some compounds demonstrated promising cytotoxic activity against cancer cells, suggesting potential use as anticancer agents. Additionally, certain compounds exhibited radioprotective activity, offering protection against γ-irradiation in mice, indicating their potential in mitigating radiation-induced damage (Ghorab et al., 2008; Ghorab et al., 2007).

Antimicrobial Activity Sulfonamide derivatives, related to the chemical structure of interest, have shown significant antimicrobial activity. This includes novel quinoxaline sulfonamides synthesized through green chemistry approaches, showcasing antibacterial properties against Staphylococcus spp. and Escherichia coli. These findings indicate the potential of these compounds in developing new antimicrobial agents (Alavi et al., 2017).

Chemical Synthesis and Characterization

Green Synthesis Approaches A green synthesis method has been explored for quinoxalines by reacting o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and reaction with aromatic amines to produce quinoxaline sulfonamides. This method emphasizes environmental friendliness and efficiency in synthesizing these compounds (Alavi et al., 2017).

Synthetic Advances in Benzodiazines Benzodiazines, including quinoxalines, represent a significant class of compounds with broad biological properties. The review on recent synthetic advances highlights the importance of these compounds in pharmaceutical and agrochemical fields, underscoring the ongoing research and development efforts to explore their full potential (Mathew et al., 2017).

Propiedades

IUPAC Name |

N-(3-anilinoquinoxalin-2-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-28-16-11-13-17(14-12-16)29(26,27)25-21-20(22-15-7-3-2-4-8-15)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWEWKSTUSOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2720767.png)

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2720771.png)

![([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1)](/img/structure/B2720773.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

methanone oxime](/img/structure/B2720785.png)